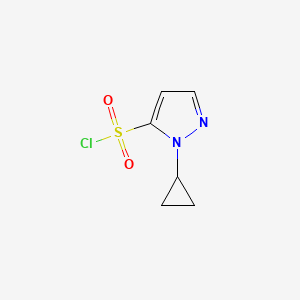

2-Cyclopropylpyrazole-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

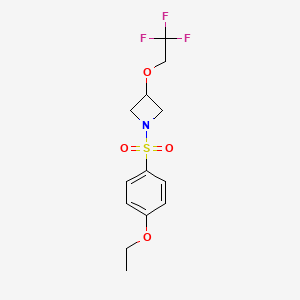

“2-Cyclopropylpyrazole-3-sulfonyl chloride” is a chemical compound that contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “2-Cyclopropylpyrazole-3-sulfonyl chloride” are not available, pyrazole derivatives are generally synthesized from hydrazines and 1,3-diketones . The synthesis of sulfonyl chlorides often involves the reaction of a diazonium chloride solution with a sulfur dioxide solution .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The cyclopropyl group and the sulfonyl chloride group would be attached to this ring, but without specific information, it’s hard to say exactly what the molecule would look like.Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be quite diverse, depending on the nature of their substituent groups . Sulfonyl chlorides are typically reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropylpyrazole-3-sulfonyl chloride” would depend on its exact structure. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Pyrroles and Pyrazines

- Sulfonyl chlorides, including compounds similar to 2-Cyclopropylpyrazole-3-sulfonyl chloride, have been utilized in the synthesis of polysubstituted pyrroles and pyrazines. These reactions typically involve cycloadditions or coupling with various organic substrates, demonstrating the reactivity and utility of sulfonyl chlorides in constructing heterocyclic compounds with potential biological activity (Wang, Lei, & Tang, 2015).

Catalytic Meta Sulfonation

- Catalytic meta sulfonation of aromatic compounds using sulfonyl chlorides under the catalysis of (arene)ruthenium(II) complexes illustrates the strategic use of these reagents in achieving regioselective sulfonation. This process highlights the potential of sulfonyl chlorides in synthetic chemistry for modifying aromatic compounds with sulfonyl groups in specific positions, impacting the physical, chemical, or biological properties of the molecules (Saidi et al., 2011).

Anticancer Activity Studies

- Sulfonyl chloride derivatives, upon further functionalization, have shown moderate anticancer activity against various cancer cell lines. This application underscores the potential of sulfonyl chloride compounds in medicinal chemistry as precursors for the synthesis of compounds with biological activity (Salinas-Torres et al., 2022).

Corrosion Inhibition

- Heterocyclic diazoles, which can be synthesized using sulfonyl chloride intermediates, have been explored as corrosion inhibitors for metals. This application reveals the industrial relevance of sulfonyl chloride derivatives in materials science, specifically in protecting metals from corrosive environments (Babić-Samardžija et al., 2005).

Activation for Sulfonamide Synthesis

- The activation of sulfamoyl and sulfonyl chlorides for the synthesis of aliphatic sulfonamides demonstrates the utility of sulfonyl chlorides in creating molecules of interest in medicinal chemistry, highlighting their role in late-stage functionalization of complex molecules (Hell et al., 2019).

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include 2-cyclopropylpyrazole-3-sulfonyl chloride, are known to have a wide range of biological activities and can interact with various biological targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Direcciones Futuras

Propiedades

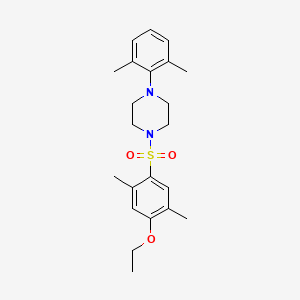

IUPAC Name |

2-cyclopropylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWBTJAARFOSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpyrazole-3-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)

![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2824614.png)

![3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea](/img/structure/B2824615.png)